molecular formula C20H26N2O5S B11293368 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11293368
M. Wt: 406.5 g/mol
InChI Key: VTDDHMRFSDQMSW-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrole ring, and various functional groups such as methoxy, sulfonyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the methoxyethyl and methoxyphenyl groups, and the cyclopropanecarboxamide moiety. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Functional Groups: The methoxyethyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Cyclopropanation: The cyclopropane ring can be formed using diazo compounds in the presence of a catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Disilane-bridged architectures: Compounds with similar structural features but different electronic properties.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic applications.

Uniqueness

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H26N2O5S/c1-13-14(2)22(11-12-26-3)19(21-20(23)15-5-6-15)18(13)28(24,25)17-9-7-16(27-4)8-10-17/h7-10,15H,5-6,11-12H2,1-4H3,(H,21,23)

InChI Key

VTDDHMRFSDQMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)CCOC)C

Origin of Product

United States

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